Cas no 1806029-58-2 (3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine)
3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H6BrF3N2O3/c1-4-5(2-9)7(17-8(10,11)12)13-3-6(4)14(15)16/h3H,2H2,1H3
- InChI Key: SOSDFEZCWJPRCW-UHFFFAOYSA-N
- SMILES: BrCC1C(=NC=C(C=1C)[N+](=O)[O-])OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 284
- XLogP3: 3.1
- Topological Polar Surface Area: 67.9
3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082379-1g |
3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine |
1806029-58-2 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine
Introduction to 3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1806029-58-2)
3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1806029-58-2) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. Its unique structural features, comprising a pyridine core substituted with a bromomethyl group, a methyl group, a nitro group, and a trifluoromethoxy group, make it an invaluable intermediate in the synthesis of various bioactive molecules. This compound has been extensively explored in the development of novel therapeutic agents, particularly in the realms of oncology, anti-inflammatory drugs, and central nervous system (CNS) therapeutics.
The bromomethyl functionality at the 3-position of the pyridine ring provides a reactive handle for further chemical modifications, enabling the construction of complex molecular architectures through nucleophilic substitution reactions. This reactivity has been leveraged in the synthesis of a wide array of derivatives, including kinase inhibitors, antiviral agents, and neurotransmitter-targeting compounds. The presence of the nitro group at the 5-position not only contributes to the electronic properties of the molecule but also serves as a versatile handle for reduction to amino groups or diazotization reactions, further expanding its synthetic utility.
Additionally, the trifluoromethoxy group at the 2-position introduces fluorine atoms into the molecule, which are known to enhance metabolic stability and binding affinity in drug candidates. Fluorinated pyridines are particularly valuable in medicinal chemistry due to their ability to modulate pharmacokinetic properties and improve pharmacological activity. Recent studies have highlighted the importance of fluorinated heterocycles in the development of next-generation therapeutics, where they often contribute to improved efficacy and reduced toxicity.
In recent years, 3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine has been utilized as a key building block in the synthesis of small-molecule inhibitors targeting critical biological pathways involved in diseases such as cancer and inflammation. For instance, researchers have demonstrated its utility in generating potent inhibitors of tyrosine kinases, which play a pivotal role in cancer cell proliferation and survival. By incorporating this compound into drug discovery campaigns, scientists have been able to develop novel agents with enhanced selectivity and potency compared to existing therapies.
The 4-methyl substituent on the pyridine ring further influences the electronic distribution and steric environment of the molecule, allowing for fine-tuning of its biological activity. This structural feature has been exploited in efforts to optimize drug-like properties, including solubility, permeability, and binding affinity. The combination of these substituents makes 3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine a cornerstone in medicinal chemistry libraries used by academic institutions and pharmaceutical companies worldwide.
Advances in computational chemistry and high-throughput screening technologies have further accelerated the use of this compound in drug discovery. Virtual screening methods have been employed to identify potential hits derived from 3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine, which can then be refined through iterative synthesis and biological testing. Such approaches have led to the identification of several lead compounds with promising preclinical profiles.
Moreover, recent research has explored the role of this compound in developing treatments for neurological disorders. The trifluoromethoxy group, in particular, has been shown to enhance blood-brain barrier penetration when incorporated into certain pharmacophores. This property is crucial for CNS drug discovery, where achieving adequate brain penetration is often a significant challenge. By leveraging derivatives of 3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine, researchers have gained insights into novel mechanisms underlying neurodegenerative diseases and developed potential therapeutic strategies.
The synthetic methodologies for preparing 3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine have also seen considerable advancements. Modern synthetic routes often involve multi-step sequences that highlight the compound's reactivity as both an electrophile at the bromomethyl position and a nucleophile at other functional groups. These synthetic strategies have been optimized for scalability and efficiency, ensuring that researchers can access large quantities of material for both academic studies and industrial applications.
In conclusion,3-(Bromomethyl)-4-methyl-5-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1806029-58-2) represents a cornerstone molecule in contemporary pharmaceutical research. Its unique structural attributes and reactivity make it an indispensable tool for chemists and biologists working on cutting-edge drug discovery projects across multiple therapeutic areas. As our understanding of disease mechanisms continues to evolve, compounds like this will undoubtedly play an increasingly pivotal role in shaping future therapeutic landscapes.
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